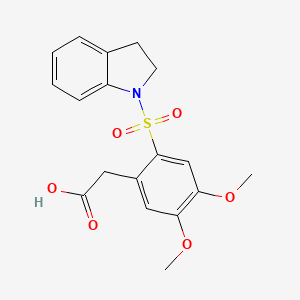

2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid

Description

Properties

IUPAC Name |

2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6S/c1-24-15-9-13(10-18(20)21)17(11-16(15)25-2)26(22,23)19-8-7-12-5-3-4-6-14(12)19/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATKUMBWJFVFEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the sulfonyl and acetic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The sulfonyl group may enhance the compound’s reactivity and ability to interact with enzymes or other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of phenylacetic acid derivatives modified with sulfonamide groups at the 2-position of the aromatic ring. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Sulfonamide-Modified Phenylacetic Acid Derivatives

Key Findings

Sulfonamide Substituent Effects: Indoline: The bicyclic indoline group introduces steric bulk and hydrophobicity, which may improve binding to proteins with deep pockets (e.g., kinases or GPCRs) . Morpholine/Piperidine: Morpholine’s oxygen increases polarity, enhancing aqueous solubility, while piperidine’s tertiary amine may facilitate blood-brain barrier penetration .

Synthetic Routes :

- The indoline derivative likely requires sulfonylation of a 4,5-dimethoxyphenylacetic acid precursor with indoline sulfonyl chloride, analogous to methods in (Ti(IV)-catalyzed hydrolysis) and (sulfonylation with morpholine).

- Yields for similar compounds range from 71–85% under optimized acidic conditions , though purification often necessitates chromatography or recrystallization .

Physicochemical Properties: Solubility: Morpholine derivatives (e.g., C₁₄H₁₉NO₇S) exhibit higher water solubility compared to indoline or piperidine analogs due to polarity differences . Melting Points: Triphenyl analogs (e.g., compound 5 in ) melt at 118–119°C , whereas sulfonamide derivatives may have lower melting points due to reduced crystallinity.

Biological Activity

2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid is a complex organic compound that has garnered attention due to its potential biological activities. This compound features an indole moiety, which is significant in natural products and pharmaceuticals. Its structure suggests a variety of interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The IUPAC name for this compound is 2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetic acid. The chemical structure includes functional groups that may influence its biological activity, including methoxy and sulfonyl groups.

| Property | Details |

|---|---|

| Molecular Formula | C18H19NO6S |

| Molecular Weight | 373.41 g/mol |

| CAS Number | 1797040-31-3 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing multiple biological processes. The sulfonyl group enhances the compound's reactivity and ability to interact with enzymes or proteins, potentially leading to observed effects such as:

- Antimicrobial Activity: Exhibits potential against various pathogens.

- Anticancer Properties: May induce apoptosis in cancer cells.

- Anti-inflammatory Effects: Could modulate inflammatory pathways.

Anticancer Effects

Research has indicated that derivatives of compounds similar to this compound can induce apoptosis in cancer cell lines. For example, a study reported that related compounds activated apoptotic pathways in human adenocarcinoma cells by enhancing the expression of pro-apoptotic factors and inhibiting anti-apoptotic proteins .

Immunomodulatory Effects

In vitro studies have shown that this compound can stimulate the production of cytokines such as TNF-α and IL-6 in immune cells. This immunomodulatory activity suggests potential applications in treating inflammatory diseases or enhancing immune responses .

Antimicrobial Activity

The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent. This property could be particularly useful in developing new antibiotics or treatments for resistant bacterial infections.

Case Studies

- Study on Anticancer Activity:

- Immunomodulatory Study:

Q & A

Q. What spectroscopic methods are recommended for structural elucidation of this compound?

To confirm the molecular structure, employ a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Cross-validate the sulfonyl and indoline moieties using FT-IR to identify characteristic S=O stretching vibrations (~1350–1160 cm) and aromatic C-H bending. Computational tools like density functional theory (DFT) can predict NMR shifts for comparison with experimental data, ensuring accuracy .

Q. What are common synthetic routes for preparing derivatives with sulfonyl and acetic acid functional groups?

Synthesis typically involves sequential functionalization:

- Sulfonation : Introduce the indolin-1-ylsulfonyl group via sulfonyl chloride intermediates under anhydrous conditions (e.g., DCM, 0–5°C).

- Acetic acid linkage : Use coupling reagents like EDCI/HOBt for amide or ester formation, followed by hydrolysis to the carboxylic acid. Monitor reaction progress via TLC or LC-MS to optimize yields .

Q. How can purity and stability be assessed during storage?

Employ HPLC with UV detection (λ = 254 nm) to quantify impurities. For stability, conduct accelerated degradation studies under varied pH, temperature, and light exposure. Use mass spectrometry to identify degradation products and refine storage conditions (e.g., inert atmosphere, −20°C) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data between predicted and observed structures?

Discrepancies (e.g., unexpected -NMR splitting) may arise from conformational flexibility or intermolecular interactions. Strategies:

Q. What computational approaches are effective for predicting reaction pathways in sulfonylation?

Utilize quantum mechanics/molecular mechanics (QM/MM) hybrid methods to model transition states. Software like Gaussian or ORCA can calculate activation energies for sulfonyl group transfer. Validate predictions with kinetic studies (e.g., monitoring by -NMR if fluorinated analogs are used) .

Q. How to design experiments to evaluate bioactivity without commercial assay kits?

- In vitro assays : Use cell-free systems (e.g., enzyme inhibition studies with purified targets like kinases or proteases) to screen for activity.

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities to proteins of interest.

- Structure-activity relationships (SAR) : Synthesize analogs with modified methoxy or sulfonyl groups and compare bioactivity trends .

Q. What strategies mitigate side reactions during multi-step synthesis?

- Protecting groups : Temporarily block reactive sites (e.g., acetic acid as a tert-butyl ester).

- Sequential addition : Control stoichiometry and reaction order to avoid competing pathways.

- In situ monitoring : Use ReactIR or flow NMR to detect intermediates and adjust conditions dynamically .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.